molecular formula C5H10S4 B14329511 1,2,3,6-Tetrathionane CAS No. 106874-24-2

1,2,3,6-Tetrathionane

Cat. No.: B14329511
CAS No.: 106874-24-2
M. Wt: 198.4 g/mol
InChI Key: ABEUTGIEPPMGEN-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrathionane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with alternating sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrathionane can be synthesized through the oxidation of thiosulfate ions using iodine. The reaction proceeds as follows: [ 2 \text{S}_2\text{O}_3^{2-} + \text{I}_2 \rightarrow \text{S}_4\text{O}_6^{2-} + 2 \text{I}^- ] This method involves the careful control of reaction conditions to ensure the formation of the desired tetrathionate anion .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6-Tetrathionane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state sulfur compounds.

    Reduction: It can be reduced back to thiosulfate ions under suitable conditions.

    Substitution: The sulfur atoms in the ring can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Iodine or other halogens are commonly used as oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or hydrogen sulfide can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfur atoms in the ring.

Major Products Formed:

    Oxidation: Higher oxidation state sulfur compounds.

    Reduction: Thiosulfate ions.

    Substitution: Various substituted sulfur-containing compounds.

Scientific Research Applications

1,2,3,6-Tetrathionane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,6-Tetrathionane exerts its effects involves interactions with sulfur-containing enzymes and proteins. The compound can act as a sulfur donor or acceptor, influencing various biochemical pathways. Its unique ring structure allows it to participate in redox reactions, making it a versatile molecule in both biological and chemical contexts .

Comparison with Similar Compounds

    Thiosulfate: A related sulfur oxyanion with similar redox properties.

    Tetrathionate: Another sulfur oxyanion with a similar structure but different oxidation states.

    Polysulfides: Compounds containing chains of sulfur atoms with varying lengths and oxidation states.

Uniqueness: 1,2,3,6-Tetrathionane is unique due to its specific ring structure and the presence of alternating sulfur atoms. This configuration imparts distinct chemical properties, making it valuable for specific applications where other sulfur compounds may not be suitable .

Properties

CAS No.

106874-24-2

Molecular Formula

C5H10S4

Molecular Weight

198.4 g/mol

IUPAC Name

1,2,3,6-tetrathionane

InChI

InChI=1S/C5H10S4/c1-2-6-4-5-8-9-7-3-1/h1-5H2

InChI Key

ABEUTGIEPPMGEN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSSSC1

Origin of Product

United States

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